

RKI-1447 Dihydrochloride: A Technical Guide to a Selective ROCK Inhibitor

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Compound of Interest

Compound Name: RKI-1447 dihydrochloride

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Introduction

RKI-1447 is a potent, cell-permeable, small-molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).^{[1][2][3]} As a Type I kinase inhibitor, it functions by competing with ATP for binding to the kinase domain, effectively preventing the phosphorylation of downstream substrates.^{[1][2][4][5]} The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation.^{[6][7]} Overactivity of this pathway is implicated in the progression and metastasis of various cancers, making ROCK a compelling therapeutic target.^{[1][7][8]} RKI-1447 has demonstrated significant anti-invasive and anti-tumor activities in preclinical models, establishing it as a valuable tool for cancer research and a potential clinical candidate.^{[1][4][5]} This guide provides an in-depth overview of the technical data and methodologies associated with RKI-1447.

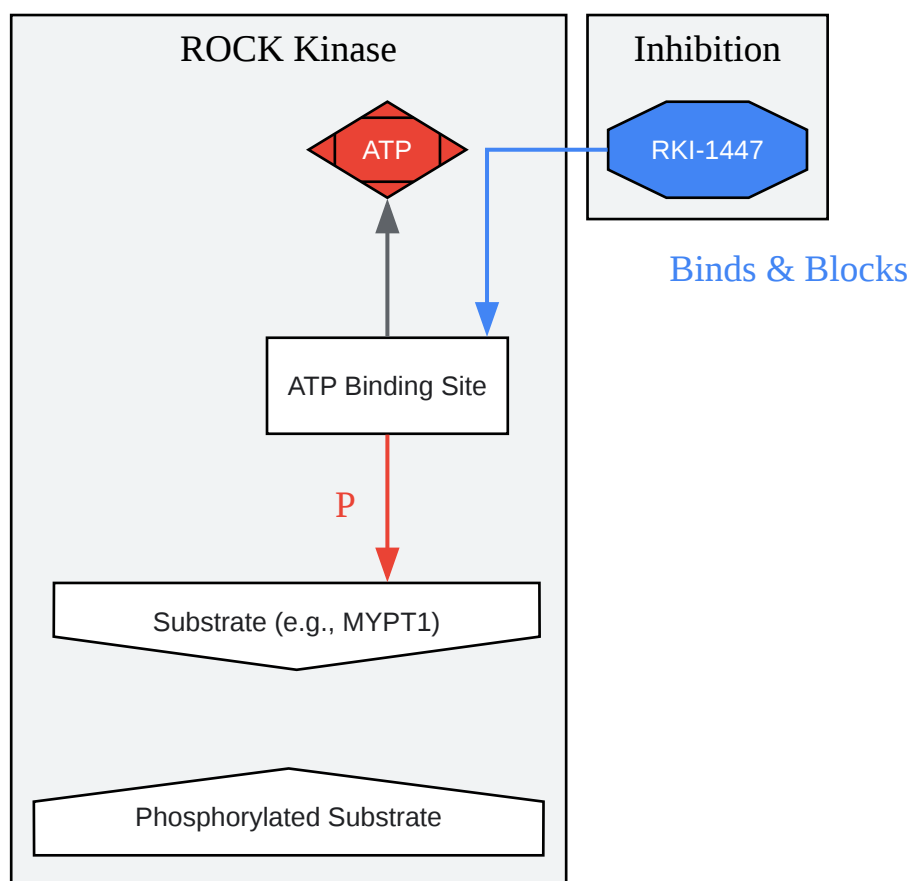
Chemical and Physical Properties

RKI-1447 is a pyridylthiazole-based urea compound.^[9] Its properties are summarized below.

Property	Value	Reference(s)
Chemical Name	1-(3-hydroxybenzyl)-3-(4-(pyridin-4-yl)thiazol-2-yl)urea	[10]
Molecular Formula	C ₁₆ H ₁₄ N ₄ O ₂ S	[10][11]
Molecular Weight	326.37 g/mol (Base)	[10][11]
Dihydrochloride M.Wt.	399.29 g/mol	[12]
CAS Number	1342278-01-6 (Base)	[2][11]
Dihydrochloride CAS	1782109-09-4	[13]
Solubility	Soluble in DMSO (to 100 mM) and Water (to 10 mM with warming)	[12]
Purity	≥98%	[12]

Mechanism of Action

RKI-1447 is a Type I kinase inhibitor that binds to the ATP-binding site of ROCK1 and ROCK2. [1][2][3] X-ray crystallography of the RKI-1447/ROCK1 complex reveals that it interacts with both the hinge region and the DFG (Asp-Phe-Gly) motif of the kinase, preventing the conformational changes necessary for kinase activity.[1][4][5] This direct inhibition blocks the transfer of phosphate from ATP to ROCK's downstream substrates.



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Figure 1. RKI-1447 binds to the ATP site of ROCK, blocking substrate phosphorylation.

Inhibitory Activity and Selectivity

RKI-1447 is a highly potent inhibitor of both ROCK isoforms, with a slight preference for ROCK2.^{[1][2][11]} It displays significant selectivity for ROCK over other kinases, even at concentrations up to 10 μ M.^{[1][2][5]}

Table 1: In Vitro Inhibitory Activity of RKI-1447

Target	IC ₅₀ Value (nM)	Assay Type	Reference(s)
ROCK1	14.5	Z-Lyte FRET Assay	^{[1][2][3][11]}
ROCK2	6.2	Z-Lyte FRET Assay	^{[1][2][3][11]}

Table 2: Kinase Selectivity Profile of RKI-1447

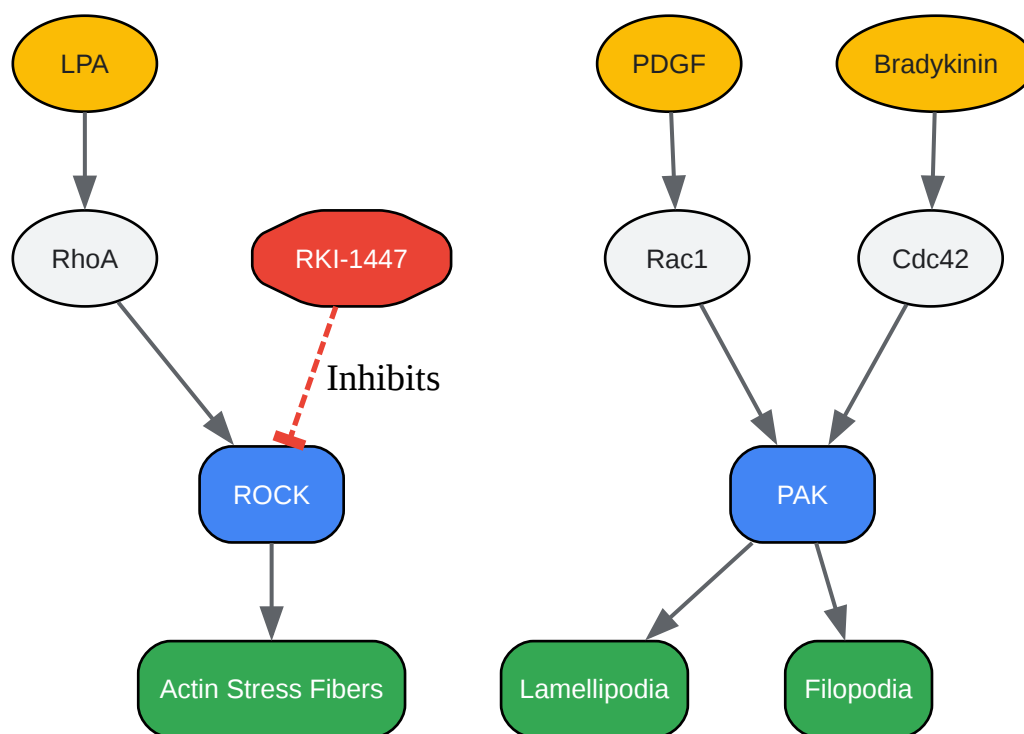
Kinase	% Inhibition at 1 μ M RKI-1447	Reference(s)
PKA	85.5%	[3]
PKN1/PRK1	80.5%	[3]
p70S6K	61.9%	[3]
AKT1	56.0%	[3]
MRCK α	50.4%	[3]
MEK	No effect (at 10 μ M)	[1][2][5]
S6 Kinase	No effect (at 10 μ M)	[1][2][5]

Pharmacological Effects

In Vitro Effects

RKI-1447 effectively suppresses ROCK signaling in various cancer cell lines. This leads to the inhibition of key cellular processes that drive cancer progression.

- **Inhibition of Substrate Phosphorylation:** RKI-1447 treatment leads to a dose-dependent decrease in the phosphorylation of key ROCK substrates, Myosin Light Chain 2 (MLC-2) and Myosin Phosphatase Target Subunit 1 (MYPT-1), without affecting the total protein levels.[1][2][5][14]
- **Selective Cytoskeletal Reorganization:** The inhibitor specifically blocks ROCK-mediated formation of actin stress fibers induced by stimuli like lysophosphatidic acid (LPA).[1][4] It does not affect the formation of lamellipodia or filopodia, which are mediated by the Rac/PAK and Cdc42/PAK pathways, respectively, highlighting its selectivity.[1][4][5]
- **Anti-Metastatic Properties:** RKI-1447 significantly inhibits the migration, invasion, and anchorage-independent growth of breast cancer and colorectal carcinoma cells.[1][15]



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Figure 2. Selective inhibition of ROCK-mediated cytoskeletal reorganization by RKI-1447.

In Vivo Efficacy

RKI-1447 has demonstrated significant anti-tumor activity in various animal models.

Table 3: Summary of In Vivo Antitumor Activity of RKI-1447

Cancer Model	Animal Model	Dosage & Administration	Outcome	Reference(s)
Breast Cancer	MMTV/neu transgenic mice	200 mg/kg, i.p. daily for 14 days	Inhibited tumor growth by 87%; tumors were 7.7-fold smaller	[1][3]
Colorectal Carcinoma (CRC)	Xenograft model	100 mg/kg, i.p. every 3 days for 14 days	Efficiently blocked CRC tumor growth	[13][15]
Neuroblastoma	In vivo models	Not specified	Decreased growth, increased cell death, and inhibited N-MYC	[16]

Key Experimental Methodologies

In Vitro Kinase Inhibition Assay (Z-Lyte FRET)

This assay measures the inhibitory potential of RKI-1447 against ROCK1 and ROCK2.

- **Reaction Setup:** Prepare a 15 μ L reaction volume containing 5 ng of enzyme (ROCK1 or ROCK2) in a buffer of 50 mM HEPES (pH 7.5), 10 mM $MgCl_2$, 1 mM EGTA, and 0.01% Brij-35.[3]
- **Compound Addition:** Add RKI-1447 at various concentrations (typically an 8-point dilution series performed in duplicate).[3]
- **Substrate & ATP:** Add the appropriate peptide substrate (1.5 μ M for ROCK1, 2 μ M for ROCK2) and ATP (12.5 μ M for ROCK1, 50 μ M for ROCK2).[3]
- **Incubation:** Incubate the reaction for 1 hour at room temperature.[3]
- **Detection:** Measure the FRET signal according to the manufacturer's protocol to determine the extent of phosphorylation.

- Analysis: Calculate IC₅₀ values from the dose-response curves.[\[3\]](#)

Western Blotting for Phospho-protein Analysis

This method is used to assess the effect of RKI-1447 on the phosphorylation of ROCK substrates within cells.

- Cell Culture & Treatment: Plate cancer cells (e.g., MDA-MB-231, H1299) and allow them to adhere.[\[1\]](#)[\[14\]](#) Treat cells with vehicle or varying concentrations of RKI-1447 for a specified time (e.g., 1 hour).[\[4\]](#)
- Lysis: Lyse the cells in an appropriate buffer to extract total protein.
- Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
- SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) and incubate with primary antibodies against phospho-MYPT-1, phospho-MLC-2, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β -actin).
- Secondary Antibody & Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system.

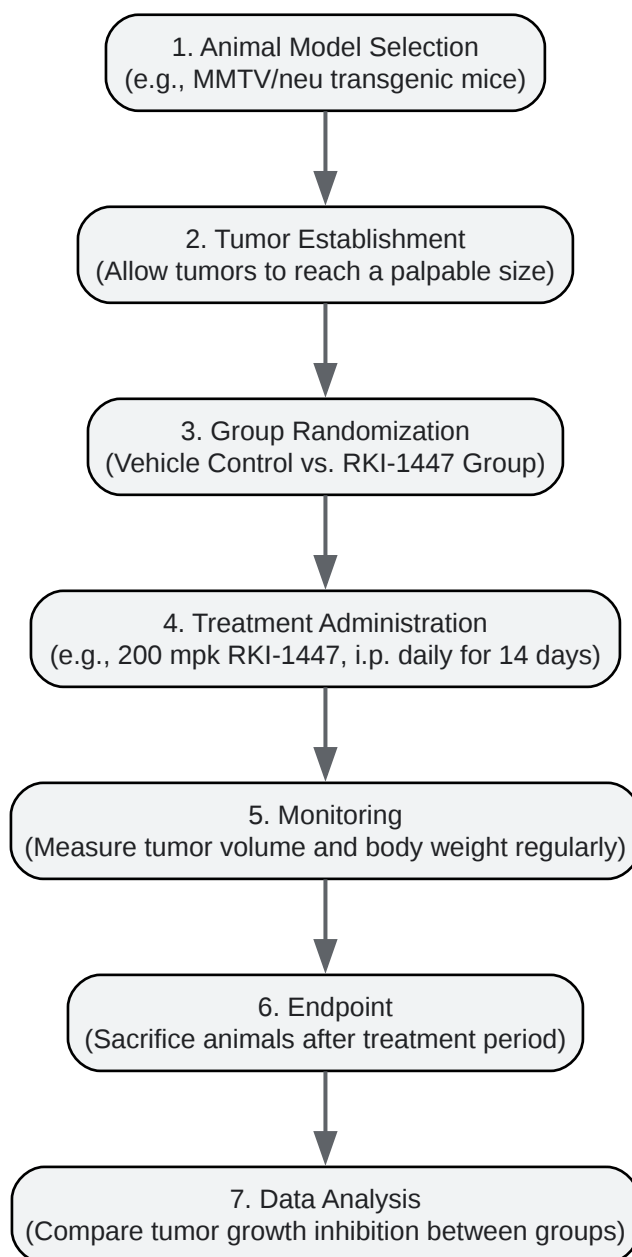
Cell Migration Assay (Scratch-Wound Healing)

This assay evaluates the effect of RKI-1447 on cancer cell migration.

- Cell Seeding: Grow cells (e.g., MDA-MB-231) to confluence in a culture plate.[\[1\]](#)
- Wound Creation: Create a uniform "scratch" or wound in the cell monolayer using a sterile pipette tip.
- Treatment: Wash the cells to remove debris and add fresh media containing vehicle or different concentrations of RKI-1447.[\[1\]](#)

- Imaging: Capture images of the wound at time zero and at subsequent time points (e.g., 24, 48 hours).
- Analysis: Measure the area of the wound at each time point to quantify the rate of cell migration into the empty space. Compare the closure rate between treated and untreated cells.

In Vivo Antitumor Study Workflow



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Figure 3. A typical experimental workflow for in vivo efficacy studies of RKI-1447.

Conclusion

RKI-1447 is a well-characterized, potent, and selective dual inhibitor of ROCK1 and ROCK2.[1][5] Its ability to specifically disrupt the Rho/ROCK signaling cascade, thereby inhibiting cancer cell migration, invasion, and in vivo tumor growth, makes it an invaluable research tool.[1][15] The comprehensive data on its mechanism, potency, selectivity, and preclinical efficacy provide a solid foundation for further investigation into its therapeutic potential in oncology and other diseases driven by aberrant ROCK signaling.[1][5]

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